1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742703
InChI: InChI=1S/C20H23ClN2O4S/c1-2-27-19-8-4-3-6-15(19)14-22-20(24)18-7-5-13-23(18)28(25,26)17-11-9-16(21)10-12-17/h3-4,6,8-12,18H,2,5,7,13-14H2,1H3,(H,22,24)
SMILES: CCOC1=CC=CC=C1CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.9 g/mol

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide

CAS No.:

Cat. No.: VC0742703

Molecular Formula: C20H23ClN2O4S

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide -

Specification

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.9 g/mol
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-[(2-ethoxyphenyl)methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C20H23ClN2O4S/c1-2-27-19-8-4-3-6-15(19)14-22-20(24)18-7-5-13-23(18)28(25,26)17-11-9-16(21)10-12-17/h3-4,6,8-12,18H,2,5,7,13-14H2,1H3,(H,22,24)
Standard InChI Key SCXDCOSOSOUDQI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCOC1=CC=CC=C1CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator